molecular formula C9H17NO B13329577 2-Azaspiro[4.5]decan-4-ol

2-Azaspiro[4.5]decan-4-ol

Cat. No.: B13329577
M. Wt: 155.24 g/mol
InChI Key: SITHWIIROGZVNL-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decan-4-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decan-4-ol can be achieved through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decan-4-ol is unique due to its specific spirocyclic structure with a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C9H17NO/c11-8-6-10-7-9(8)4-2-1-3-5-9/h8,10-11H,1-7H2

InChI Key

SITHWIIROGZVNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNCC2O

Origin of Product

United States

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